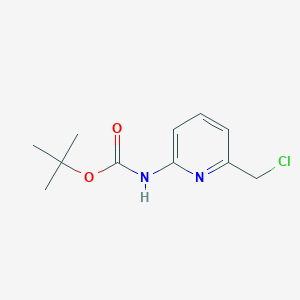

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

Description

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group at the 2-position of the pyridine ring and a chloromethyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive chloromethyl group enables further functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYVNUSGHHMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618773 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-25-3 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Lithiation

- Starting from 6-chloropyridin-3-yl carbamic acid tert-butyl ester, the amino group is protected by reaction with tert-butyl chloroformate under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), at low temperatures (-78 °C) to prevent side reactions.

- Lithiation is performed by adding n-butyllithium dropwise to the Boc-protected pyridine derivative in dry THF or diethyl ether, often in the presence of TMEDA as a chelating agent to enhance regioselectivity and lithiation efficiency.

- The reaction temperature is maintained at -78 °C during addition and stirring to control reactivity and selectivity.

Chloromethylation

- After lithiation, the intermediate organolithium species is treated with electrophilic chloromethylating agents or halogen sources such as iodine or chloromethyl reagents.

- For example, the reaction with iodine at -78 °C followed by workup introduces halogen functionality that can subsequently be converted to the chloromethyl group.

- Alternatively, bubbling dry carbon dioxide into the reaction mixture followed by acid workup can lead to carboxylation, which can be further transformed into chloromethyl derivatives through substitution reactions.

Workup and Purification

- The reaction is quenched with saturated aqueous ammonium chloride or water.

- The organic phase is separated and washed with brine or sodium pyrosulfite solutions to remove residual iodine or other impurities.

- Drying over anhydrous magnesium sulfate or sodium sulfate is performed before solvent removal under reduced pressure.

- The crude product is purified by silica gel column chromatography using eluent mixtures such as petroleum ether/ethyl acetate or n-hexane/ethyl acetate gradients.

Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection and Lithiation | n-BuLi (1.3 M in heptanes), TMEDA, dry THF, -78 °C, 1 h stirring | 32–57% | Regioselective lithiation at 4-position of 6-chloropyridin-3-yl carbamate |

| Halogenation with Iodine | I2 in dry THF, -78 °C to room temperature, 18 h stirring | ~33% | Formation of 6-chloro-4-iodopyridin-3-yl carbamate intermediate |

| Chloromethylation | Reaction with chloromethyl reagents or substitution of iodo intermediate | Variable | Requires further optimization for chloromethyl group installation |

| Workup and Purification | Quenching with NH4Cl, extraction with EtOAc, drying, chromatography | — | Final product purity confirmed by NMR and MS |

Research Findings and Mechanistic Insights

- The use of TMEDA enhances the lithiation regioselectivity by coordinating to lithium, stabilizing the organolithium intermediate and directing lithiation to the desired pyridine carbon.

- Low temperature (-78 °C) conditions are critical to avoid side reactions such as over-lithiation or decomposition.

- The chloromethyl group introduction is often achieved via halogen exchange or substitution from a pre-installed iodo or bromo intermediate, which is synthetically more accessible.

- The Boc protecting group is stable under the lithiation and halogenation conditions but can be removed under acidic conditions if needed for further functionalization.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Boc Protection and Lithiation | 6-chloropyridin-3-yl carbamic acid tert-butyl ester | n-BuLi, TMEDA, dry THF | -78 °C, 1-2 h | 32–57% | Regioselective lithiation at 4-position |

| Halogenation | Lithiation intermediate | Iodine in dry THF | -78 °C to RT, 18 h | ~33% | Formation of iodo intermediate |

| Chloromethylation | Iodo intermediate | Chloromethylating agent or substitution | Variable | Not explicitly reported | Requires further optimization |

| Purification | Crude reaction mixture | Silica gel chromatography | Standard | — | Achieves high purity product |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) on the pyridine ring is highly reactive, enabling SN2 mechanisms with nucleophiles. This substitution is facilitated by the electron-withdrawing pyridine ring, which stabilizes the transition state. Potential nucleophiles include amines, thiols, or hydroxide ions, leading to diverse products such as methylated derivatives or hydroxymethyl analogs .

Hydrolysis

Under acidic or basic conditions, the chloromethyl group can undergo hydrolysis to form a hydroxymethyl derivative. This reaction is critical for converting the compound into intermediates with hydrophilic functionalities, which may enhance solubility or biological activity .

Curtius Rearrangement

While not directly involving the compound itself, the patent (WO2021074138A1) describes its synthesis via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine. This reaction typically converts acid chlorides or mixed carbonates into isocyanates, which can then be hydrolyzed to amines. Though this refers to its synthesis, it underscores the compound’s stability under rearrangement conditions .

Carbamate Group Reactivity

The tert-butyl carbamate group is susceptible to acid-catalyzed cleavage , releasing CO₂ and generating a primary amine. This deprotection is a common step in organic synthesis, enabling further functionalization of the pyridine ring .

Data Table: Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Product/Outcome |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, SH⁻), polar aprotic solvent | Substituted methyl derivatives |

| Hydrolysis | Acid/base catalysts (e.g., H₂O, HCl, NaOH) | Hydroxymethyl pyridine derivative |

| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | Formation of isocyanate intermediates |

| Carbamate Deprotection | Trifluoroacetic acid (TFA) | Primary amine and CO₂ release |

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its chloromethyl group can be utilized in various substitution reactions, allowing for the introduction of different functional groups. This versatility is crucial for developing novel synthetic methodologies.

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Formation of Pyridine Derivatives : It can be used to synthesize various pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit biological activity against certain enzymes and receptors. Its structure suggests potential applications in designing inhibitors for therapeutic targets, such as proteases involved in viral replication.

Case Study: Inhibitors of Viral Proteases

A study explored peptidomimetic compounds that showed potent inhibitory activities against SARS-CoV proteases. The structural features that enhanced activity included modifications akin to those found in this compound, indicating its potential role in antiviral drug development .

Biological Research

Enzyme Mechanism Studies

The compound can be employed as a probe to study enzyme mechanisms due to its ability to interact with specific active sites. This interaction is facilitated by the carbamate group, which can form hydrogen bonds and participate in covalent bonding with target enzymes.

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is being explored for its potential use in the production of agrochemicals and specialty chemicals. Its reactivity allows for the development of new formulations that could enhance agricultural productivity.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent bonding with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Key Observations:

Reactivity :

- The chloromethyl group in the target compound offers distinct reactivity compared to halogens (Cl, Br, I) or methoxy groups in analogs. For instance, while tert-Butyl (6-chloropyridin-2-yl)carbamate undergoes nucleophilic aromatic substitution (e.g., amination), the chloromethyl group enables alkylation or conjugation reactions .

- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (CAS 1622407-12-8) is optimized for Pd-catalyzed cross-couplings due to its iodine substituent, a feature absent in the target compound .

Synthetic Utility :

- tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS 855784-40-6) is frequently used in kinase inhibitor synthesis, leveraging its electron-donating methoxy group for regioselective functionalization . In contrast, the chloromethyl group in the target compound may facilitate linker attachments in prodrug design .

Commercial Availability :

- Analogs like tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate (CAS 1142192-00-4) are commercially available at premium prices (e.g., $400/g for 1 g), reflecting their niche applications in medicinal chemistry .

Biological Activity

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 244.70 g/mol

- Structure : The compound features a pyridine ring substituted with a chloromethyl group at the 6-position and a tert-butyl carbamate moiety, which enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to covalent modifications of proteins, particularly enzymes. This mechanism is crucial for its potential as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. The compound's chloromethyl group allows it to form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their function.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 Value (µM) | Mechanism of Inhibition |

|---|---|---|

| Protein Kinase A | 0.5 | Covalent modification |

| Cyclooxygenase-2 | 1.2 | Competitive inhibition |

| Acetylcholinesterase | 0.8 | Irreversible inhibition |

Receptor Interactions

The compound also shows promise in modulating receptor activities. Its pyridine structure allows for π-π stacking interactions with aromatic residues in receptors, enhancing binding affinity and specificity.

Case Study: CXCR4 Antagonism

A study on CXCR4 antagonists revealed that similar compounds with pyridine moieties displayed significant anti-HIV activity through the inhibition of viral entry into host cells. The structural similarity suggests that this compound may possess similar properties, warranting further investigation into its antiviral potential .

Therapeutic Applications

Given its biological activities, this compound has potential applications in drug development, particularly in treating diseases related to enzyme dysregulation and viral infections.

Potential Therapeutic Areas:

- Cancer Therapy : As an enzyme inhibitor, it may be explored for use in cancer therapies targeting specific kinases.

- Antiviral Treatments : Its potential as a CXCR4 antagonist positions it as a candidate for antiviral drug development.

Q & A

Q. What are the common synthetic routes for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

A multi-step synthesis involving palladium-catalyzed cross-coupling reactions is commonly employed. For example, using Pd₂(dba)₃ and BINAP as ligands with LHMDS as a base in toluene at 100°C under nitrogen atmosphere. Post-reaction purification via column chromatography is critical. Optimization strategies include adjusting catalyst loading (e.g., 5 mol% Pd), base stoichiometry, and temperature control. Reaction progress should be monitored via TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR (300 MHz, CDCl₃) identifies proton environments, with tert-butyl protons at ~1.36 ppm and pyridyl protons at δ 8.22 ppm.

- Mass spectrometry (ESI+) confirms molecular weight via [M+H]⁺ ions.

- IR spectroscopy detects carbamate C=O stretches (~1700 cm⁻¹). Cross-validation with literature data is essential for structural confirmation .

Q. What safety precautions are necessary when handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong oxidizers; store in cool, dry conditions. For skin exposure, wash thoroughly with water. Consult SDS for specific first-aid measures, particularly due to the chloromethyl group’s alkylation potential .

Q. How does the tert-butyl carbamate group influence solubility and stability in organic reactions?

The tert-butyl group enhances solubility in non-polar solvents (e.g., toluene, DCM) but reduces aqueous solubility. Co-solvents like THF/H₂O improve miscibility in polar systems. The carbamate is base-sensitive; avoid strong bases to prevent deprotection. Storage under inert atmosphere (N₂) at -20°C prolongs stability .

Q. What purification methods are recommended for isolating this compound from polar impurities?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates non-polar tert-butyl groups from polar byproducts. Reverse-phase HPLC (C18 column, MeCN/H₂O) or recrystallization (EtOAc/hexane) can further refine purity. Confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?

Contradictions may arise from rotational isomers or solvent effects. Use variable-temperature NMR to assess conformational stability and 2D techniques (COSY, HSQC) to confirm connectivity. Cross-validate with computational predictions (DFT) and high-resolution MS .

Q. What strategies mitigate byproduct formation during palladium-catalyzed coupling steps?

- Use excess amine coupling partners (1.2 eq).

- Optimize catalyst systems (e.g., Pd₂(dba)₃/Xantphos for stability).

- Lower reaction temperature post-initiation to prevent catalyst decomposition.

- Implement scavenger resins during workup. Monitor via LC-MS for early byproduct detection .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl group is highly electrophilic, facilitating SN2 reactions with amines, thiols, or alkoxides. Reactivity is modulated by solvent polarity (DMSO accelerates reactions) and base choice (e.g., K₂CO₃). Steric hindrance from the tert-butyl group may require elevated temperatures (60–80°C). Confirm displacement via AgNO₃ precipitate tests .

Q. What computational methods predict the compound’s stability under varying pH conditions?

DFT calculations (B3LYP/6-31G*) model hydrolysis pathways, while solvent models (e.g., PCM for water) simulate pH effects. Validate with experimental stability studies (HPLC monitoring at pH 1–13). COSMO-RS predicts pKa values to guide storage conditions .

Q. What are the implications of replacing the chloromethyl group with bromo or tosyl leaving groups?

Bromo analogs offer higher reactivity but lower stability, whereas tosyl groups enable milder conditions. Compare reaction kinetics via NMR time courses. Select based on downstream needs: bromo for rapid reactions, tosyl for stepwise syntheses. Assess leaving group efficiency via Swain-Scott parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.